3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 887200-87-5
Cat. No.: VC4233051
Molecular Formula: C12H9FN2OS2
Molecular Weight: 280.34
* For research use only. Not for human or veterinary use.
![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one - 887200-87-5](/images/structure/VC4233051.png)
Specification
CAS No. | 887200-87-5 |
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Molecular Formula | C12H9FN2OS2 |
Molecular Weight | 280.34 |
IUPAC Name | 3-(4-fluorophenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C12H9FN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-4H,5-6H2,(H,14,17) |
Standard InChI Key | UEOOHXWUERCDPM-UHFFFAOYSA-N |
SMILES | C1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-(4-fluorophenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one, reflects its bicyclic architecture. The core consists of a pyrimidine ring fused to a thiophene moiety (thieno[3,2-d]pyrimidine), with substituents at the 3- and 2-positions: a 4-fluorophenyl group and a mercapto (─SH) group, respectively. The molecular formula confirms the presence of sulfur, fluorine, and nitrogen, which contribute to its electronic and steric properties.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 887200-87-5 | |
Molecular Formula | ||
Molecular Weight | 280.34 g/mol | |
SMILES | C1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)F | |
InChIKey | UEOOHXWUERCDPM-UHFFFAOYSA-N |
Structural Representation and Bonding
The thieno[3,2-d]pyrimidine scaffold features a sulfur atom in the thiophene ring and a ketone group at position 4. The 4-fluorophenyl substituent introduces aromaticity and electron-withdrawing effects, while the mercapto group at position 2 enhances nucleophilicity. X-ray crystallography of analogous compounds reveals planar geometry, with dihedral angles between the thienopyrimidine core and aryl groups influencing intermolecular interactions.
Physicochemical Properties
Predicted Physical Constants
Experimental data for this compound remains limited, but computational models predict a boiling point of and a density of . The pKa of the mercapto group is estimated at , suggesting moderate acidity comparable to other thiols . Solubility data are unavailable, but the presence of polar functional groups (ketone, thiol) implies potential solubility in dipolar aprotic solvents like dimethyl sulfoxide (DMSO).
Table 2: Physicochemical Properties
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one likely involves multi-step reactions starting from thieno[3,2-d]pyrimidine precursors. A plausible route includes:
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Cyclocondensation: Reaction of 2-aminothiophene-3-carboxylate with urea to form the pyrimidine ring.
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Substitution: Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
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Thiolation: Treatment with Lawesson’s reagent or phosphorus pentasulfide to install the mercapto group.
Analytical Characterization
Routine characterization employs:
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HPLC: Purity assessment using C18 columns with UV detection at 254 nm.
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Mass Spectrometry: ESI-MS expected to show a molecular ion peak at [M+H].
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Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content verification.
Applications and Future Research Directions
Critical Research Gaps
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Solubility and Stability Studies: Essential for pharmacokinetic profiling.
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In Vitro Bioassays: Prioritize kinase inhibition and cytotoxicity screens.
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Structural Optimization: Modifying the thiol or fluorophenyl group to enhance selectivity.
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